5-(2-(Benzyloxy)ethoxy)pentan-1-ol
Description
Historical Context of Related Ether-Alcohol Building Blocks
The use of bifunctional molecules containing both ether and alcohol functionalities is a well-established strategy in organic synthesis. researchgate.netyoutube.com Historically, simple diols and their mono-protected derivatives have been fundamental building blocks. The Williamson ether synthesis, a long-standing method, provides a classic route to ethers from alcohols. youtube.com The development of protecting group chemistry in the mid-20th century significantly expanded the utility of such compounds, allowing for more complex and controlled synthetic sequences. The advent of polyethylene (B3416737) glycols (PEGs) and their derivatives marked a significant evolution, with these ether-rich polymers finding widespread use in bioconjugation and drug delivery due to their biocompatibility and water solubility. semanticscholar.orgsigmaaldrich.com The design of heterobifunctional oligo(ethylene glycol) linkers, which often contain a terminal alcohol and a protected functional group, represents the modern iteration of this concept, enabling the precise construction of sophisticated biomaterials and therapeutic agents. nih.gov
Significance in Multistep Organic Synthesis Strategies
The strategic importance of 5-(2-(Benzyloxy)ethoxy)pentan-1-ol in multistep organic synthesis lies in its ability to act as a flexible linker, enabling the connection of different molecular fragments. libretexts.orgyoutube.com In a typical synthetic sequence, the primary alcohol can be reacted first, for instance, by attaching it to a substrate of interest. Subsequently, the benzyl (B1604629) protecting group can be removed to reveal a new hydroxyl group, which can then be further functionalized. This sequential reactivity allows for the construction of complex molecules in a controlled, step-wise manner. This approach is particularly valuable in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted drug delivery systems, where a linker is required to connect a targeting moiety to a therapeutic agent. mdpi.comnih.gov The length and flexibility of the pentan-1-ol chain, combined with the properties of the ethoxy group, can be tailored to achieve the desired spacing and conformational properties in the final molecule.
Current Research Landscape and Emerging Applications
Current research involving ether-alcohol building blocks like this compound is heavily focused on the development of advanced drug delivery systems and functional biomaterials. researchgate.netsemanticscholar.org These linkers are integral to the construction of antibody-drug conjugates (ADCs), where they connect a potent cytotoxic drug to a monoclonal antibody that targets cancer cells. mdpi.com Furthermore, the hydrophilic nature of the ether components is exploited in the design of PEGylated drugs, a strategy that can improve the pharmacokinetic profile of therapeutic molecules by increasing their solubility and circulation time. sigmaaldrich.comwalshmedicalmedia.com Emerging applications include the development of novel hydrogels for tissue engineering and regenerative medicine, where the bifunctional nature of these linkers allows for the cross-linking of polymer chains to create materials with specific mechanical and biological properties. walshmedicalmedia.com The ability to introduce diverse functionalities through the alcohol group continues to drive innovation in the design of sophisticated materials for a range of biomedical applications. researchgate.netwalshmedicalmedia.com
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H22O3 |
| Molecular Weight | 238.32 g/mol |
| Boiling Point | 140 °C at 0.4 mmHg sigmaaldrich.com |
| Density | 1.008 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.505 sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
5-(2-phenylmethoxyethoxy)pentan-1-ol |
InChI |
InChI=1S/C14H22O3/c15-9-5-2-6-10-16-11-12-17-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI Key |
SODKFZHQSNRUDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 5 2 Benzyloxy Ethoxy Pentan 1 Ol
Retrosynthetic Analysis of the Ether and Alcohol Moieties
A retrosynthetic analysis of 5-(2-(benzyloxy)ethoxy)pentan-1-ol reveals several potential disconnection points. The most logical disconnections are at the ether linkages and the alcohol functionality.
Disconnection of the Ether Linkage: The ether bond can be disconnected in two ways, leading to two distinct synthetic strategies. The first involves a disconnection between the benzylic carbon and the adjacent oxygen, suggesting a reaction between a benzyl (B1604629) halide and the corresponding diol. The second, and more common, disconnection is between the ethoxy group and the pentanol (B124592) backbone. This points towards an alkylation reaction where a five-carbon chain with a leaving group at one end and a protected alcohol at the other is coupled with 2-(benzyloxy)ethanol (B1666784).
Disconnection of the Alcohol Functionality: The primary alcohol on the pentanol chain can be retrosynthetically derived from a corresponding carboxylic acid or ester. This suggests a reduction step late in the synthetic sequence.
Precursor Identification and Optimized Starting Materials
Based on the retrosynthetic analysis, several key precursors can be identified. For the ether formation, the primary starting materials would be a benzyl halide (such as benzyl bromide) and a suitable alcohol. Depending on the chosen synthetic route, this could be 1,5-pentanediol (B104693) or 2-(ethoxy)pentan-1,5-diol.
For the formation of the C5 chain, 5-hydroxypentanoic acid or its esters are valuable precursors. These can be commercially sourced or synthesized from readily available starting materials like glutaric anhydride. The benzyl group is typically introduced using benzyl bromide or benzyl chloride.
Key starting materials for the synthesis of this compound include:
1,5-Pentanediol lookchem.com
Benzyl bromide lookchem.com
2-(Benzyloxy)ethanol rsc.org
5-(Benzyloxy)pentanoic acid ambeed.comsigmaaldrich.com
Key Reaction Pathways for Ether Formation
The formation of the ether linkage is a critical step in the synthesis of this compound. The two most prominent methods are the Williamson ether synthesis and alcohol alkylation strategies.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. masterorganicchemistry.comfrancis-press.com It involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing our target molecule, two main Williamson ether synthesis strategies can be envisioned.
Strategy 1: This approach involves the reaction of the mono-alkoxide of 1,5-pentanediol with benzyl bromide. To achieve selective mono-benzylation, a strong base like sodium hydride (NaH) is typically used in a suitable solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 °C). lookchem.com This method directly yields 5-(benzyloxy)pentan-1-ol.
Strategy 2: An alternative Williamson approach is to react the sodium salt of 2-(benzyloxy)ethanol with a 5-halopentan-1-ol derivative where the hydroxyl group is protected. This requires a multi-step process involving protection of the alcohol, introduction of the halogen, the Williamson ether synthesis, and finally deprotection.
Alcohol Alkylation Strategies
Direct alkylation of an alcohol offers another route to the ether linkage. This can be achieved under acidic or basic conditions. For instance, 2-(benzyloxy)ethanol can be alkylated with a suitable 5-carbon electrophile. sigmaaldrich.comsigmaaldrich.com However, controlling the selectivity and avoiding side reactions can be challenging.
Key Reaction Pathways for Alcohol Functionalization
The final step in many synthetic routes to this compound is the formation of the primary alcohol. This is typically achieved through the reduction of a carboxylic acid or an ester.
Reduction Methodologies
When the synthesis proceeds through the intermediate 5-(2-(benzyloxy)ethoxy)pentanoic acid, a reduction step is necessary to obtain the target alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent is commonly employed for this transformation. This method is highly efficient for the reduction of carboxylic acids to primary alcohols.
Alternatively, if the intermediate is an ester, such as methyl 5-(2-(benzyloxy)ethoxy)pentanoate, reduction can also be achieved with LiAlH4 or other suitable reducing agents like sodium borohydride (B1222165) (NaBH4) under specific conditions.
Interactive Data Table: Synthetic Route Comparison
| Synthetic Route | Key Starting Materials | Key Reactions | Typical Reagents and Conditions | Reported Yield |
| Route 1 | 1,5-Pentanediol, Benzyl bromide | Williamson Ether Synthesis | Sodium hydride in tetrahydrofuran at 0°C | 98.0% lookchem.com |
| Route 2 | 5-Hydroxypentanoic acid, Benzyl bromide | Etherification, Reduction | 1. Williamson ether synthesis conditions 2. Lithium aluminum hydride in dry ether | ~70% for etherification |
Grignard or Organometallic Additions
While not the most direct route to this compound, Grignard or organometallic additions could be hypothetically employed in the synthesis of precursors. For instance, a Grignard reagent derived from a protected 3-halopropanol could react with an appropriate epoxide to construct the carbon backbone. However, the multi-step nature and the potential for side reactions make this approach less common than the more convergent methods described below.
Chemo- and Regioselective Synthesis Considerations
A key challenge in synthesizing this compound lies in achieving high chemo- and regioselectivity. A plausible and efficient synthetic route involves a two-step process starting from 1,5-pentanediol.
The first step is the monobenzylation of 1,5-pentanediol to yield 5-(benzyloxy)pentan-1-ol. chemicalbook.comsigmaaldrich.com This reaction is a classic example of where regioselectivity is crucial. To favor the formation of the mono-benzylated product over the di-benzylated byproduct, a common strategy is to use an excess of the diol relative to the benzylating agent and the base. This statistical control increases the likelihood of the benzylating agent reacting with an unsubstituted diol molecule.
The second step is the introduction of the ethoxy alcohol moiety to 5-(benzyloxy)pentan-1-ol. The Williamson ether synthesis is a well-established and versatile method for this transformation. wikipedia.orgchemistrytalk.orgjove.comlibretexts.org This involves the deprotonation of the remaining free hydroxyl group of 5-(benzyloxy)pentan-1-ol with a strong base to form an alkoxide, followed by a nucleophilic substitution (SN2) reaction with a suitable 2-carbon electrophile, such as 2-chloroethanol (B45725) or 2-bromoethanol.
Controlling the reaction conditions is vital to prevent side reactions. Since alkoxides are strong bases, there is a potential for E2 elimination, especially if secondary or tertiary halides are used as electrophiles. libretexts.org Therefore, the use of a primary halide is preferred to maximize the yield of the desired ether.
A representative synthetic scheme is presented below:
Step 1: Monobenzylation of 1,5-Pentanediol
Step 2: Ethoxylation via Williamson Ether Synthesis
Catalytic Systems Employed in Synthesis
The efficiency of the synthetic steps towards this compound can be enhanced through the use of appropriate catalytic systems.
In the Williamson ether synthesis step, phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide or crown ethers (e.g., 18-crown-6) can be employed. wikipedia.org These catalysts facilitate the transfer of the alkoxide ion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs, thereby increasing the reaction rate. The use of PTCs can allow for the use of weaker bases and milder reaction conditions.
For the initial benzylation of 1,5-pentanediol, while strong stoichiometric bases like sodium hydride are effective, catalytic approaches can be considered for greener and more scalable processes. However, achieving high monoselectivity in a catalytic system can be challenging.
Green Chemistry Principles in Synthetic Route Design
The synthesis of this compound can be evaluated through the lens of green chemistry to minimize its environmental impact. resolvemass.caacs.org
Atom Economy: The Williamson ether synthesis generally has a good atom economy, with the main byproduct being a simple salt. To further improve this, catalytic approaches are desirable.
Solvent Choice: The choice of solvent is critical. While polar aprotic solvents like DMF and DMSO are effective for Williamson ether synthesis, they pose environmental and safety concerns. chemistrytalk.org Exploring greener solvent alternatives, such as bio-based solvents, or solvent-free conditions, for instance using microwave-assisted synthesis, could significantly improve the environmental footprint of the process. researchgate.netacs.org
Energy Efficiency: Microwave-assisted heating can be a valuable tool to reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netutm.my
Scalability and Industrial Synthesis Prospects
The synthetic route based on the Williamson ether synthesis is generally considered scalable and is widely used in industrial applications. wikipedia.orgsid.irrsc.org For the production of this compound on an industrial scale, several factors need to be considered:
Process Safety: The use of highly reactive reagents like sodium hydride requires careful handling and specialized equipment on a large scale.
Purification: Efficient purification methods to remove byproducts and unreacted starting materials will be crucial to obtain the final product with high purity. Distillation and chromatography are common lab-scale methods, but for industrial production, more cost-effective techniques like fractional distillation or crystallization might be necessary.
Waste Management: The disposal of salt byproducts and any solvent waste must be handled in an environmentally responsible manner.
The robustness and high yields typically associated with the Williamson ether synthesis make it a promising method for the potential industrial production of this compound. wikipedia.org
Chemical Reactivity and Transformative Chemistry of 5 2 Benzyloxy Ethoxy Pentan 1 Ol
Reactions Involving the Primary Alcohol Functionality
The terminal primary alcohol group of 5-(2-(benzyloxy)ethoxy)pentan-1-ol is a versatile handle for a variety of chemical modifications, including esterification, oxidation, and nucleophilic substitution.
Esterification Reactions and Derivative Synthesis
The primary alcohol of this compound can be readily converted to a range of esters through reaction with acylating agents. This transformation is fundamental in organic synthesis for the protection of the alcohol functionality or for the introduction of new functional groups.
A common method for esterification involves the reaction of the alcohol with an acid chloride in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct. For instance, the reaction with acetyl chloride would yield 5-(2-(benzyloxy)ethoxy)pentyl acetate. While specific studies on the uncatalyzed esterification of this particular alcohol are not prevalent, the general applicability of this method to various aliphatic and aromatic alcohols suggests its feasibility. nih.gov
Furthermore, the synthesis of phosphate (B84403) esters has been demonstrated with structurally similar compounds like 2-(benzyloxy)ethanol (B1666784). In a reported procedure, 2-(benzyloxy)ethanol was reacted with 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of pyridine to yield the corresponding phosphate ester with high efficiency. rsc.org This indicates that this compound could similarly be a substrate for the synthesis of phosphate derivatives.
| Reactant | Reagent | Product | Conditions | Yield |
| 2-(Benzyloxy)ethanol | 2-Chloro-2-oxo-1,3,2-dioxaphospholane, Pyridine | 2-(2-(Benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide | THF, -21°C to -4°C, 12h | 87% |
| Benzyl (B1604629) Alcohol | Acetic Acid, Phosphotungstic Acid | Benzyl Acetate | 2 hr, molar ratio 2.5:1.0 (acid:alcohol) | 90.0% |
| Benzyl Alcohol | Acetic Acid, (NH4)6[MnMo9O32]·8H2O | Benzyl Acetate | 1.5 hr, molar ratio 2.0:1.0 (acid:alcohol) | 80.4% |
Oxidation Pathways to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 5-(2-(benzyloxy)ethoxy)pentanal, or further to the carboxylic acid, 5-(2-(benzyloxy)pentanoic acid, depending on the choice of oxidizing agent and reaction conditions.
For the selective oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed under anhydrous conditions to prevent over-oxidation. The compound 5-(benzyloxy)pentan-1-ol, a close structural analog, has been successfully used as a starting material for the synthesis of 5-benzyloxypentanal. sigmaaldrich.com More modern and milder methods, such as those utilizing catalytic amounts of nitroxyl (B88944) radicals like TEMPO in the presence of a stoichiometric co-oxidant, offer high selectivity for the formation of aldehydes. An electronically tuned nitroxyl-radical catalyst has been shown to be effective for the direct synthesis of aldehydes from benzyl ethers. nih.gov
Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4), chromic acid (generated in situ from chromium trioxide and sulfuric acid), or through a two-step process where the initially formed aldehyde is subsequently oxidized. A merged copper-catalyzed oxidation with a subsequent chlorite (B76162) oxidation has been reported for the conversion of benzylic alcohols to carboxylic acids. nih.gov
| Starting Material | Reagent(s) | Product | Key Features |
| 5-(Benzyloxy)pentan-1-ol | Oxidizing agent (e.g., PCC, DMP) | 5-(Benzyloxy)pentanal | Selective oxidation to the aldehyde. |
| Benzyl Alcohols | Nitroxyl-radical catalyst, PIFA | Aldehydes/Ketones | Oxidative deprotection and direct synthesis. nih.gov |
| Allylic and Benzylic Alcohols | Cu-catalysis, O2, Chlorite | Carboxylic Acids | Merged oxidation process. nih.gov |
Nucleophilic Substitution Reactions
To undergo nucleophilic substitution, the hydroxyl group of the primary alcohol must first be converted into a good leaving group. A common strategy involves the tosylation of the alcohol by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction forms 5-(2-(benzyloxy)ethoxy)pentyl tosylate.
The resulting tosylate is an excellent substrate for SN2 reactions with a variety of nucleophiles. For example, reaction with sodium azide (B81097) (NaN3) would yield 5-(2-(benzyloxy)ethoxy)pentyl azide, while reaction with sodium cyanide (NaCN) would produce the corresponding nitrile. These transformations provide a pathway to introduce nitrogen-containing functional groups and to extend the carbon chain, respectively. Although specific examples with this compound are not extensively documented in readily available literature, this two-step sequence is a standard and reliable method in organic synthesis for the functionalization of primary alcohols.
Reactivity of the Ether Linkage
The benzyl ether linkage in this compound is a key feature, often employed as a protecting group for the alcohol functionality. Its reactivity, particularly its cleavage, is of significant interest in synthetic chemistry.
Cleavage Reactions and Mechanism Exploration
The cleavage of the benzyl ether to unveil the primary alcohol can be accomplished through several methods, with catalytic hydrogenation being one of the most common and mildest. jk-sci.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H2). jk-sci.com The reaction proceeds via hydrogenolysis, where the carbon-oxygen bond of the benzyl ether is cleaved, resulting in the formation of the corresponding diol, 5-(2-hydroxyethoxy)pentan-1-ol, and toluene (B28343) as a byproduct. jk-sci.com The use of a hydrogen transfer source, such as 1,4-cyclohexadiene, can also be employed in place of H2 gas. organic-chemistry.org
Alternatively, benzyl ethers can be cleaved under strongly acidic conditions, for instance, with hydrogen bromide (HBr) or boron tribromide (BBr3). However, these conditions are harsh and may not be suitable for substrates with other acid-sensitive functional groups. organic-chemistry.org
Oxidative cleavage methods have also been developed. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. clockss.orgorganic-chemistry.org Recent studies have shown that photoirradiation can facilitate the DDQ-mediated cleavage of simple benzyl ethers. organic-chemistry.org
| Substrate | Reagent(s) | Product(s) | Reaction Type |
| Benzyl protected alcohol | Pd/C, H2 | Alcohol, Toluene | Hydrogenolysis jk-sci.com |
| Benzyl ether | Strong acid (e.g., HBr, BBr3) | Alcohol, Benzyl bromide | Acid-mediated cleavage organic-chemistry.org |
| Benzyl ether | DDQ, photoirradiation | Alcohol | Oxidative cleavage organic-chemistry.org |
Stability under Various Reaction Conditions
The benzyl ether group is known for its stability under a wide range of reaction conditions, which makes it an effective protecting group. It is generally stable to basic conditions, such as those involving amines, alkoxides, and organometallic reagents like Grignard reagents and organolithiums. organic-chemistry.org It is also resistant to many oxidizing and reducing agents that affect other functional groups. For example, it is stable to reagents like manganese dioxide (MnO2) and chromium trioxide in pyridine, which are used to oxidize alcohols. organic-chemistry.org It also withstands reduction by sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). organic-chemistry.org
However, as discussed previously, the benzyl ether is susceptible to cleavage by catalytic hydrogenation and strong acids. Its stability is also compromised in the presence of certain oxidizing agents like DDQ, especially with photoirradiation. organic-chemistry.org The benzyloxy group in a carbazole (B46965) derivative was found to be stable to DDQ in the absence of light. clockss.org This conditional stability allows for its selective removal in the presence of other functional groups, a crucial aspect in multi-step organic synthesis.
Benzyloxy Group Transformations and Deprotection Strategies
The benzyloxy group in this compound serves as a common protecting group for the primary alcohol at one end of the flexible ether chain. The removal of this group is a crucial step in many synthetic pathways, and several methods are available for this transformation.
Catalytic Hydrogenation for Benzyl Ether Removal
Catalytic hydrogenation is the most widely employed method for the deprotection of benzyl ethers due to its mildness and high efficiency. wikipedia.orgambeed.comyoutube.com This method involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a metal catalyst and a hydrogen source.
The general reaction proceeds as follows: C₆H₅CH₂O(CH₂)₂O(CH₂)₅OH + H₂ --(Catalyst)--> HO(CH₂)₂O(CH₂)₅OH + C₆H₅CH₃
Catalysts and Conditions:
A variety of catalysts can be used for this transformation, with palladium-on-carbon (Pd/C) being the most common. youtube.com Other catalysts include platinum on carbon (Pt/C), Raney nickel, and rhodium-alumina. The choice of catalyst can sometimes influence the selectivity of the reaction, especially in the presence of other reducible functional groups. For instance, 5% Rh/Al₂O₃ in methanol (B129727) can selectively cleave phenolic benzyl ethers.
The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, tetrahydrofuran (B95107) (THF), or ethyl acetate. thaiscience.info The choice of solvent can impact the reaction rate, with the order of efficiency often being THF > acetic acid >> ethanol > methanol > toluene. chemrxiv.org The reaction is usually performed under a hydrogen atmosphere, ranging from balloon pressure to higher pressures in a specialized reactor. researchgate.net
Table 1: Catalytic Hydrogenation Conditions for Benzyl Ether Deprotection
| Catalyst | Hydrogen Source | Solvent | Temperature | Observations |
| 10% Pd/C | H₂ (balloon) | Ethanol | Room Temp. | Standard, widely used conditions. youtube.com |
| 10% Pd/C | Cyclohexene | Ethanol | Reflux | Transfer hydrogenation, avoids H₂ gas. nih.gov |
| 20% Pd(OH)₂/C | H₂ (1 atm) | Ethanol/Acetic Acid | Room Temp. | Pearlman's catalyst, often more effective. chempedia.info |
| 5% Pt/C | H₂ (high pressure) | Various | Varied | Can be more active than Pd catalysts. acs.org |
| Raney Ni | H₂ (high pressure) | Ethanol | Varied | Less expensive but can be less selective. organic-chemistry.org |
This table presents general conditions for benzyl ether deprotection and is not specific to this compound, as direct experimental data for this specific compound is limited in the searched literature.
Alternative Deprotection Methods
While catalytic hydrogenation is prevalent, alternative methods for benzyl ether cleavage are valuable, particularly when the substrate contains functional groups sensitive to reduction, such as alkenes or alkynes. organic-chemistry.org
Lewis Acid Mediated Deprotection:
Strong Lewis acids like boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) can effectively cleave benzyl ethers. chemrxiv.org These reactions are typically performed at low temperatures in chlorinated solvents. The combination of a Lewis acid with a scavenger, such as pentamethylbenzene, can improve selectivity by trapping the liberated benzyl cation. colab.ws
Oxidative Cleavage:
Oxidative methods offer another route to deprotection. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, often under photoirradiation, to selectively cleave benzyl ethers. organic-chemistry.orgcolab.ws This method is particularly useful for p-methoxybenzyl (PMB) ethers, which are more electron-rich and thus more susceptible to oxidation. organic-chemistry.org Ozone can also be employed for the oxidative removal of benzyl ethers under mild conditions, yielding the corresponding alcohol after a workup with sodium methoxide. organic-chemistry.org More recently, nitroxyl-radical catalysts in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) have been shown to be effective for the oxidative deprotection of benzyl groups under ambient conditions. nih.gov
Table 2: Alternative Deprotection Methods for Benzyl Ethers
| Reagent | Conditions | Observations |
| BCl₃ | CH₂Cl₂, -78 °C to 0 °C | Strong Lewis acid, effective but can be harsh. chemrxiv.org |
| DDQ, hv | CH₃CN, room temp. | Photochemical oxidation, good for sensitive substrates. organic-chemistry.org |
| O₃ then NaOMe | CH₂Cl₂, -78 °C; then MeOH | Mild oxidative cleavage, compatible with many groups. organic-chemistry.org |
| Nitroxyl radical/PIFA | MeCN, room temp. | Catalytic oxidative method. nih.gov |
| Na/NH₃ (liquid) | -78 °C | Birch reduction, dissolving metal conditions. organic-chemistry.org |
This table presents general alternative methods for benzyl ether deprotection. Specific application to this compound would require experimental validation.
Stereochemical Considerations and Chiral Pool Applications
Currently, there is a lack of specific information in the reviewed literature regarding the stereochemical aspects and direct application of this compound or its immediate derivatives in chiral pool synthesis. The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes, which are used as starting materials for the synthesis of complex chiral molecules. wikipedia.orgmpg.de
While this compound itself is achiral, its derivatives could potentially be used in stereoselective synthesis. For instance, if the pentanol (B124592) chain were to be functionalized to create a chiral center, the existing benzyloxy and hydroxyl groups could serve as handles for directing stereoselective reactions. The synthesis of chiral building blocks often involves the use of functionalized alcohols. nih.gov
The flexible polyether chain of this compound could be incorporated into larger molecules, such as macrocycles, where stereochemistry plays a crucial role in determining biological activity. The synthesis of chiral macrocycles often relies on the use of chiral building blocks derived from the chiral pool or prepared through asymmetric synthesis. wikipedia.orgresearchgate.net Although no direct examples involving this compound were found, similar polyether-containing molecules have been utilized in the synthesis of chiral polymers and other complex architectures.
Further research would be necessary to explore the potential of creating chiral derivatives of this compound and their subsequent application in stereoselective synthesis and as part of the broader synthetic chemist's toolbox of chiral building blocks.
Reactions with Specific Reagents and Reaction Types (e.g., arynes)
The reactivity of the terminal alcohol group of this compound allows for its participation in a variety of chemical transformations. One area of interest is its reaction with highly reactive intermediates such as arynes.
Arynes, particularly benzyne (B1209423), are highly reactive species with a strained triple bond within an aromatic ring, making them potent electrophiles. They readily react with nucleophiles, including alcohols. The reaction of an alcohol with an aryne can proceed via two main pathways: nucleophilic addition of the alcohol to the aryne to form a phenyl ether, or a redox reaction where the alcohol is oxidized and the aryne is reduced.
A study on the reaction of alcohols with benzynes generated from a hexadehydro-Diels-Alder (HDDA) reaction revealed that the outcome is dependent on the reaction conditions. The formation of the ether product was found to be second-order in the alcohol, suggesting a mechanism involving an alcohol dimer. In contrast, the reduction of the benzyne was first-order in the alcohol.
For a long-chain alcohol like this compound, its reaction with an aryne would be expected to yield the corresponding aryl ether. The general reaction can be depicted as:
C₆H₅CH₂O(CH₂)₂O(CH₂)₅OH + C₆H₄ --> C₆H₅CH₂O(CH₂)₂O(CH₂)₅O-C₆H₅
The regioselectivity of the addition to substituted arynes would be influenced by both electronic and steric factors of the substituents on the aryne.
Table 3: General Reactivity of Alcohols with Benzynes
| Aryne Precursor | Alcohol | Conditions | Product Type(s) |
| o-(Trimethylsilyl)phenyl triflate | Isopropanol | CsF, CH₃CN | Phenyl ether, Benzene (from reduction) |
| 1,3,5-Tri(prop-1-yn-1-yl)benzene | Cyclohexanol | Toluene, heat (HDDA) | Phenyl ether, Benzene (from reduction) |
This table illustrates the general reactivity of alcohols with arynes based on available literature and does not represent specific experimental results for this compound.
The benzyloxy group within the molecule is expected to be largely unreactive towards arynes under typical aryne generation conditions. The primary reaction site would be the terminal hydroxyl group. The flexible ether chain may also influence the reaction by potentially coordinating with the aryne intermediate or affecting the solubility and aggregation state of the alcohol in the reaction medium. However, without specific experimental data for this compound, these remain as plausible hypotheses.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-(2-(Benzyloxy)ethoxy)pentan-1-ol, a combination of one-dimensional and two-dimensional NMR techniques would be essential to confirm its constitution and the specific arrangement of its atoms.
Proton NMR (¹H NMR) for Structural Confirmation
A ¹H NMR spectrum would provide crucial information about the chemical environment of the hydrogen atoms in the molecule. The expected signals would correspond to the distinct proton groups: the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons of the two ethoxy methylenes, the five sets of methylene protons of the pentanol (B124592) chain, and the hydroxyl proton. The chemical shift, multiplicity (singlet, doublet, triplet, multiplet), and integration of each signal would allow for the assignment of each proton to its specific position in the structure.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation
A ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. Each carbon atom in the molecule, from the aromatic ring to the aliphatic chain, would produce a distinct signal. The chemical shifts of these signals would help in assigning them to the corresponding carbon atoms, thereby confirming the carbon skeleton of the compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be instrumental in tracing the proton-proton connectivities along the pentanol and ethoxy chains.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. This technique would be vital in confirming the connection between the benzyloxy group, the ethoxy linker, and the pentanol backbone by showing correlations between protons on one part of the molecule and carbons on another.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. For this compound (C₁₄H₂₂O₃), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass to confirm the elemental composition.
| Technique | Expected Data for C₁₄H₂₂O₃ |
| Calculated Exact Mass | 238.1569 g/mol |
| High-Resolution Mass Spectrometry (HRMS) | An experimental value closely matching the calculated exact mass would confirm the molecular formula. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from any impurities or byproducts from a synthesis and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) would be a primary method for evaluating the purity of a sample of this compound. A suitable HPLC method would involve selecting an appropriate stationary phase (column) and a mobile phase that provides good separation of the target compound from any related substances. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the area of the peak would be proportional to its concentration, allowing for quantitative purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the analysis of volatile and semi-volatile compounds. Due to the relatively high boiling point of this compound, direct GC analysis can be challenging. lookchem.comsigmaaldrich.com To enhance its volatility and improve chromatographic resolution, derivatization of the primary alcohol functional group is a common and effective strategy.
Derivatization Process:
The most prevalent derivatization method for hydroxyl groups is silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS). This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, thereby reducing intermolecular hydrogen bonding and increasing volatility.
Expected GC-MS Findings:
Upon injection of the silylated derivative into the GC, the compound would be separated from any impurities based on its boiling point and interactions with the stationary phase of the chromatographic column. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum is expected to exhibit a characteristic fragmentation pattern that provides structural confirmation.
Table 1: Predicted GC-MS Data for the Trimethylsilyl Derivative of this compound
| Parameter | Expected Value/Observation |
| Derivative | 1-(Benzyloxy)-5-(2-(trimethylsilyloxy)ethoxy)pentane |
| Molecular Ion (M+) | m/z 266 (for the TMS ether) |
| Key Fragment Ions | Fragments corresponding to the loss of a benzyl group (m/z 91), cleavage of the ether linkages, and rearrangements characteristic of silylated ethers. |
| Retention Time | Dependent on the specific GC column and temperature program, but expected to be significantly shorter than the underivatized alcohol. |
This data is predictive and based on established fragmentation patterns of similar silylated ethers.
Vibrational Spectroscopy for Functional Group Identification (IR, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational and rotational modes of molecular bonds, providing a unique spectral fingerprint.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its constituent functional groups. The most prominent of these is the broad absorption band corresponding to the O-H stretching vibration of the primary alcohol.
Raman Spectroscopy:
Raman spectroscopy offers complementary information to IR. The aromatic ring of the benzyl group is expected to produce strong and sharp signals in the Raman spectrum due to changes in polarizability during its symmetric stretching vibrations. While the O-H stretch is typically weak in Raman, other functional groups will provide characteristic signals.
Table 2: Key Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3500-3200 (broad) | Weak |
| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |
| C-H (Aliphatic) | Stretching | 2950-2850 | 2950-2850 |
| C=C (Aromatic) | Stretching | 1600, 1495, 1450 | 1600, 1000 (ring breathing) |
| C-O (Ether) | Stretching | 1150-1085 (asymmetric) | Present |
| C-O (Alcohol) | Stretching | 1075-1000 | Present |
Note: The precise peak positions can be influenced by the molecular environment and sample phase.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, and oxygen) within a pure sample of the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula, C₁₂H₁₈O₂. lookchem.comcymitquimica.com This comparison serves as a crucial validation of the compound's empirical and, by extension, molecular formula, assuming the molecular weight is known from mass spectrometry.
Table 3: Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) |
| Carbon (C) | 74.19 |
| Hydrogen (H) | 9.34 |
| Oxygen (O) | 16.47 |
Experimental values are expected to be within ±0.4% of the theoretical values for a pure sample.
Advanced Crystallographic Studies (e.g., X-ray Diffraction of Derivatives)
X-ray crystallography provides the most definitive structural information for a compound by determining the precise arrangement of atoms in a crystalline solid. Since this compound is a liquid at room temperature, direct single-crystal X-ray diffraction is not feasible. sigmaaldrich.com However, it is possible to form a crystalline derivative suitable for such analysis.
Derivative Formation for Crystallography:
To facilitate crystallization, the parent alcohol can be reacted with a suitable agent to form a solid derivative. Common strategies include the formation of esters with aromatic carboxylic acids (e.g., 3,5-dinitrobenzoyl chloride) or urethanes with isocyanates (e.g., phenyl isocyanate). These derivatives often have higher melting points and a greater propensity to form high-quality single crystals.
Expected Insights from X-ray Diffraction:
A successful crystallographic analysis of a suitable derivative would provide a wealth of information, including:
Unambiguous confirmation of the molecular structure.
Precise bond lengths and angles.
The conformation of the flexible ethoxy-pentanol chain.
Information on intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice.
As of the latest literature review, no publically available crystallographic data for derivatives of this compound has been reported. The generation of such data would represent a valuable contribution to the complete characterization of this compound.
Applications of 5 2 Benzyloxy Ethoxy Pentan 1 Ol As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Molecules
The primary alcohol in 5-(2-(Benzyloxy)ethoxy)pentan-1-ol can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for chain extension or the introduction of other functionalities. The benzyl (B1604629) ether serves as a stable protecting group for the second hydroxyl function, which can be deprotected under specific conditions, typically through catalytic hydrogenation. This orthogonal reactivity is a cornerstone of its utility in multi-step syntheses.
For instance, analogous benzyloxy-protected alcohols are widely used in the synthesis of natural products and other complex organic molecules. researchgate.netnih.gov The synthesis of such molecules often requires the sequential reaction of different functional groups, and the benzyl ether provides robust protection throughout various synthetic steps. After the necessary transformations have been carried out on the primary alcohol or its derivatives, the benzyl group can be removed to liberate the second hydroxyl group for further reactions.
| Starting Material | Reaction | Product | Application |
| This compound | Oxidation | 5-(2-(Benzyloxy)ethoxy)pentanal | Aldehyde for further C-C bond formation |
| This compound | Esterification | 5-(2-(Benzyloxy)ethoxy)pentyl ester | Introduction of ester functionalities |
| This compound | Hydrogenolysis | 1,5-Pentanediol (B104693) mono(2-hydroxyethyl) ether | Deprotected diol for further functionalization |
Role in Scaffold Construction for Novel Chemical Entities
In medicinal chemistry and drug discovery, molecular scaffolds form the core structure of new chemical entities. The flexible nature of the ether linkage in this compound makes it an attractive component for constructing scaffolds with specific spatial arrangements of functional groups. nih.gov The pentanol (B124592) backbone provides a defined distance between the two ends of the molecule.
Libraries of compounds can be generated by derivatizing the primary alcohol and then, after deprotection of the benzyl ether, modifying the newly revealed hydroxyl group. This approach allows for the systematic exploration of the chemical space around a central scaffold, which is a key strategy in the development of new therapeutic agents. The use of flexible linkers in scaffold design can be crucial for optimizing the binding of a molecule to its biological target. nih.gov
Utilization in Polymer and Material Science Research
The bifunctional nature of this compound also lends itself to applications in polymer and material science.
Monomer in Polyether Synthesis
Polyethers are an important class of polymers with a wide range of applications. The synthesis of polyethers can be achieved through the polymerization of diols. umons.ac.beresearchgate.net While this compound is a mono-alcohol, it can be used as a chain-terminating agent in polyether synthesis to control the molecular weight of the resulting polymer. Alternatively, after deprotection of the benzyl ether to yield the corresponding diol, it can be used as a monomer in the synthesis of polyethers with built-in ether linkages, which can influence the polymer's flexibility and solubility. The synthesis of polyether-diols from glycidyl (B131873) ethers, which are structurally related to the target molecule, has been demonstrated. core.ac.uk
| Monomer/Initiator | Polymerization Method | Resulting Polymer | Potential Property |
| This compound (as initiator) | Ring-opening polymerization of cyclic ethers | Polyether with a benzyloxyethoxy end-group | Modified end-group functionality |
| Deprotected this compound (diol) | Polycondensation | Polyether with pendant ether chains | Increased flexibility, altered solubility |
Precursor for Advanced Coatings and Films
The hydroxyl group of this compound can be functionalized with polymerizable groups, such as acrylates or methacrylates. The resulting monomers can then be incorporated into polymer networks for coatings and films. The benzyloxyethoxy moiety would be a pendant chain, influencing the properties of the coating, such as its flexibility, hydrophilicity, and refractive index. Benzyloxy-terminated oligomers are known to be used in the formulation of coatings. google.com The presence of the ether linkage can enhance the flexibility of the resulting coating.
Application in the Synthesis of Chemical Probes and Labeling Agents
Fluorescent probes and labeling agents are essential tools in biomedical research. These molecules typically consist of a reporter group (e.g., a fluorophore), a linker, and a reactive group for attachment to a target molecule. The structure of this compound makes it an ideal candidate for a flexible and hydrophilic linker component in such probes. biorxiv.orgnih.govresearchgate.net
The primary alcohol can be derivatized with a reactive group, while the protected hydroxyl at the other end can be deprotected and attached to a fluorophore. The ether linkages in the backbone would impart water solubility and flexibility to the linker, which can be crucial for the proper functioning of the probe. The length of the pentanol chain can also be tailored to achieve the desired distance between the reporter and the target.
Derivatization for Enhanced Biological or Material Properties (excluding direct clinical/pharmacological effects)
The functional groups of this compound can be chemically modified to enhance specific properties of materials. For example, the hydroxyl group can be esterified with a long-chain fatty acid to increase the hydrophobicity of a surface. Conversely, the benzyl group can be removed and the resulting diol can be used to increase the hydrophilicity of a material.
Furthermore, the derivatization of benzylic alcohols is a well-established field of research, with methods available to introduce a wide variety of functional groups. researchgate.netnih.gov These methods could be applied to this compound to create a diverse range of derivatives with tailored material properties, such as improved thermal stability, altered refractive index, or specific surface adhesion characteristics.
| Derivative | Potential Property Enhancement |
| Ester of this compound with a long-chain fatty acid | Increased hydrophobicity |
| Poly(ethylene glycol) ether of this compound | Increased hydrophilicity and biocompatibility |
| Silyl ether of this compound | Increased thermal stability and altered surface properties |
Theoretical and Computational Investigations of 5 2 Benzyloxy Ethoxy Pentan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Bonding6.2. Conformational Analysis through Molecular Dynamics Simulations6.3. Reaction Pathway Modeling and Transition State Analysis6.4. Prediction of Spectroscopic Properties6.5. Structure-Reactivity Relationship Studies
Without dedicated computational studies on 5-(2-(Benzyloxy)ethoxy)pentan-1-ol, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy.
Future Research Directions and Emerging Paradigms for 5 2 Benzyloxy Ethoxy Pentan 1 Ol
Development of More Efficient and Sustainable Synthetic Routes
The advancement of synthetic methodologies for 5-(2-(Benzyloxy)ethoxy)pentan-1-ol is fundamental to its broader adoption. Future research will likely focus on moving beyond traditional synthesis protocols to more efficient and environmentally benign alternatives. The classical approach, a Williamson ether synthesis, would likely involve the reaction of a salt of 2-(benzyloxy)ethanol (B1666784) with 5-chloropentan-1-ol or a related derivative. While effective, this route can suffer from drawbacks such as the need for stoichiometric strong bases and the generation of salt byproducts.
Future efforts should target catalytic and atom-economical routes. Research into transition-metal-catalyzed C-O bond formation could provide a more direct and efficient pathway. Furthermore, the principles of green chemistry should be applied, focusing on the use of safer solvents, minimizing waste, and employing catalytic systems that allow for high turnover numbers and easy separation from the product. A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Description | Potential Advantages | Anticipated Research Challenges |
|---|---|---|---|
| Williamson Ether Synthesis | Reaction of an alkoxide of 2-(benzyloxy)ethanol with a 5-halopentanol derivative. | Well-established, predictable reactivity. | Use of strong bases, salt byproduct formation, potential for elimination side reactions. |
| Phase-Transfer Catalysis | Conducting the Williamson synthesis in a biphasic system with a phase-transfer catalyst. | Milder reaction conditions, reduced need for anhydrous solvents, easier workup. | Catalyst cost and recyclability, optimization of catalyst and solvent system. |
| Catalytic C-H Activation | Direct coupling of pentane-1,5-diol with 2-(benzyloxy)ethanol via catalytic C-H activation/functionalization. | High atom economy, reduces pre-functionalization steps. | Development of selective catalysts to differentiate between the two hydroxyl groups of the diol. |
| Enzymatic Synthesis | Use of enzymes, such as lipases or etherases, to catalyze the ether bond formation. | High selectivity, mild conditions, biodegradable catalysts. | Enzyme stability, substrate scope, and reaction rates. |
Exploration of Untapped Reactivity Profiles
The bifunctional nature of this compound offers a rich landscape for chemical transformations that remains largely untapped. The compound features a primary alcohol and a benzyl (B1604629) ether, each with distinct reactivity that can be selectively addressed.
Future research should systematically explore the reaction space of the primary alcohol, including:
Oxidation to the corresponding aldehyde, 5-(2-(benzyloxy)ethoxy)pentanal, or carboxylic acid, 5-(2-(benzyloxy)ethoxy)pentanoic acid.
Esterification and Etherification to append a wide range of functional groups.
Conversion to halides or sulfonates to create electrophilic sites for subsequent nucleophilic substitution.
Simultaneously, the benzyl ether serves as a robust protecting group. A key area of future work will be its selective cleavage, typically via catalytic hydrogenolysis. This deprotection unmasks a second primary alcohol, yielding 2-(5-hydroxypentoxy)ethan-1-ol, a diol-ether building block. The controlled, sequential functionalization of the two hydroxyl groups would be a powerful strategy for constructing complex, non-symmetrical molecules.
Table 2: Potential Chemical Transformations of this compound
| Functional Group | Reaction Type | Potential Product | Significance |
|---|---|---|---|
| Primary Alcohol | Oxidation (e.g., with PCC, DMP) | 5-(2-(Benzyloxy)ethoxy)pentanal | Intermediate for imine formation, Wittig reactions. |
| Primary Alcohol | Oxidation (e.g., with TEMPO, Jones) | 5-(2-(Benzyloxy)ethoxy)pentanoic acid | Building block for amides, esters. |
| Primary Alcohol | Esterification (e.g., with Ac₂O) | 5-(2-(Benzyloxy)ethoxy)pentyl acetate | Introduction of ester functionality. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Translating the synthesis of this compound from batch to continuous flow processing is a critical direction for future research. Flow chemistry offers significant advantages in terms of safety, scalability, and process control. uva.nl The synthesis of related compounds has demonstrated the power of flow systems for handling hazardous intermediates and improving reaction efficiency. thieme-connect.de
A future flow synthesis could involve pumping a solution of the starting materials through a heated packed-bed reactor containing a solid-supported base for the Williamson ether synthesis. This approach can enhance reaction rates and simplify purification. Furthermore, multi-step flow sequences could be designed, integrating the synthesis, deprotection of the benzyl ether, and subsequent functionalization into a single, automated process. This would enable the on-demand production of derivatives and libraries of compounds for screening purposes.
Design of Novel Architectures Utilizing the Compound's Core Structure
The unique linear, flexible, and bifunctional nature of this compound makes it an ideal candidate for incorporation into larger, functional molecular architectures. Future research should focus on leveraging its structure as a versatile linker and building block.
Potential applications include:
Polymer Chemistry : After deprotection, the resulting diol can be used as a monomer in step-growth polymerizations to create novel polyesters, polyurethanes, or polyethers with tailored flexibility and hydrophilicity. The use of related functional alcohols as initiators in ring-opening polymerizations has been demonstrated, suggesting a viable pathway for creating advanced polymer structures. rsc.org
Drug Delivery and Bioconjugation : The ethoxy-pentanol backbone can serve as a flexible spacer arm in PROTACs (proteolysis-targeting chimeras) or as a hydrophilic linker for attaching drugs to antibodies or nanoparticles.
Materials Science : The compound could be used to functionalize surfaces or to construct self-assembled monolayers and supramolecular structures.
Advanced Analytical Method Development for In-Process Control and Product Characterization
To support the development of efficient synthetic routes and ensure high product quality, robust analytical methods are essential. Future research should not only focus on standard characterization but also on advanced methods for real-time monitoring and deep impurity profiling.
For in-process control , particularly in flow synthesis, techniques such as inline FT-IR, Raman, and process NMR spectroscopy could be implemented. These methods would allow for real-time tracking of reactant consumption and product formation, enabling rapid optimization and ensuring process stability.
For product characterization , while standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are indispensable, advanced methods will be needed to identify and quantify trace impurities. The development of sensitive chromatographic methods (e.g., HPLC-MS, GC-MS) will be crucial for creating a comprehensive impurity profile, which is vital for applications in materials science and medicinal chemistry.
Q & A
Q. What personal protective equipment (PPE) and engineering controls are essential when handling this compound?
- Methodological Answer : Use nitrile gloves (EN 374 certified), chemical goggles, and lab coats. Fume hoods (≥0.5 m/s face velocity) are mandatory due to vapor pressure (~0.1 mmHg at 25°C). Emergency eyewash stations and spill kits with inert adsorbents (e.g., vermiculite) must be accessible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
